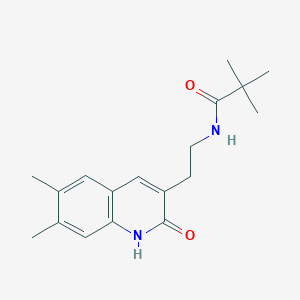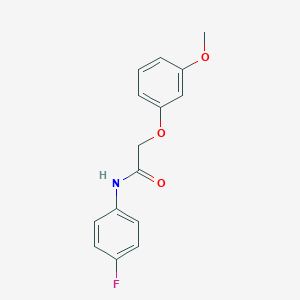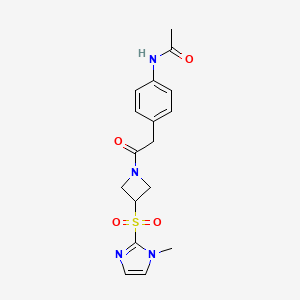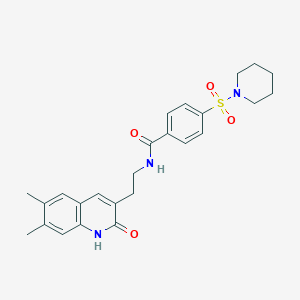![molecular formula C19H16N2O3S B2477830 4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 536731-43-8](/img/structure/B2477830.png)
4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic compound. It is a derivative of benzamide, which is widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
The synthesis of benzamide derivatives, such as “this compound”, is often performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “this compound” can be elucidated using various spectroanalytical techniques such as NMR, IR, and elemental analysis . Single-crystal X-ray diffraction technique can also be used to determine the crystal structure .Chemical Reactions Analysis
The reaction for the synthesis of benzamide derivatives involves the direct condensation of benzoic acids and amines . This reaction is usually performed at high temperatures .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its molecular weight can be calculated based on its molecular formula .Aplicaciones Científicas De Investigación
Anticancer Activity
The compound shows promise in anticancer research. For example, a study by Ravinaik et al. (2021) synthesized related benzamide derivatives and evaluated their efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Many of the tested compounds exhibited moderate to excellent anticancer activity, surpassing the reference drug etoposide in some cases (Ravinaik et al., 2021).
Antifungal Agents
Benzamide derivatives have also been investigated for their antifungal properties. A study by Narayana et al. (2004) focused on synthesizing new benzamide derivatives as potential antifungal agents. These compounds showed promising results in combating fungal infections (Narayana et al., 2004).
Antimicrobial Activity
Compounds in this category have been studied for their antimicrobial effects. For instance, Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and tested them against various bacterial and fungal strains. Some synthesized molecules were more potent than reference drugs, especially against Gram-positive strains (Bikobo et al., 2017).
Antioxidant Properties
The antioxidant potential of similar benzamide derivatives has been explored. Demir et al. (2015) analyzed a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide using X-ray diffraction and density functional theory, indicating potential antioxidant properties (Demir et al., 2015).
Structural Analysis
Structural analysis of benzamide derivatives provides insights into their potential applications. Horishny et al. (2013) conducted a structural analysis of a related compound, providing valuable information on its molecular geometry and potential applications (Horishny et al., 2013).
Direcciones Futuras
The future directions for the study of “4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide” could involve further exploration of its biological activities, such as its antimicrobial and antiproliferative effects . Additionally, its potential use as a lead compound for rational drug designing could be investigated .
Mecanismo De Acción
Target of Action
Similar compounds, such as thiazole derivatives, have been reported to exhibit antimicrobial and anticancer activities . They are known to interact with various cellular targets, including enzymes and receptors, disrupting their normal functions .
Mode of Action
Thiazole derivatives, which share a similar structure, are known to interact with their targets in a way that disrupts normal cellular processes . For instance, they can inhibit enzyme activity or block receptor signaling, leading to cell death .
Biochemical Pathways
Thiazole derivatives have been reported to interfere with various biochemical pathways, leading to antimicrobial and anticancer effects . For example, they can disrupt DNA synthesis, protein synthesis, or other vital cellular processes .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been reported to exhibit antimicrobial and anticancer effects . These effects are likely due to the disruption of vital cellular processes, leading to cell death .
Propiedades
IUPAC Name |
4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-12(22)13-6-8-14(9-7-13)18(23)21-19-20-17(11-25-19)15-4-3-5-16(10-15)24-2/h3-11H,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHSGHNGOXOPTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride](/img/structure/B2477747.png)
![5-[(2-Nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2477749.png)
![3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea](/img/structure/B2477750.png)

![3-Oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid 7-tert-butyl 2-methyl ester](/img/structure/B2477752.png)


![1-(3-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea](/img/structure/B2477756.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide](/img/structure/B2477758.png)
![2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2477761.png)



![Methyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate](/img/structure/B2477769.png)